3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
This compound features a pyrazolo[4,3-c]quinoline core substituted at three key positions:
- Position 1: 4-Fluorophenyl group.
- Position 3: 3,4-Dimethoxyphenyl group.
- Position 8: Methoxy group.
The 3,4-dimethoxyphenyl moiety contributes significant steric bulk and electron-donating properties, while the 4-fluorophenyl group introduces electronegativity. The 8-methoxy substituent enhances solubility compared to larger alkoxy groups. These structural attributes position the compound as a candidate for pharmaceutical research, particularly in targeting receptors sensitive to aromatic and heterocyclic interactions .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-30-18-9-10-21-19(13-18)25-20(14-27-21)24(15-4-11-22(31-2)23(12-15)32-3)28-29(25)17-7-5-16(26)6-8-17/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZIADPLDHUMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazoloquinoline core, followed by the introduction of the methoxy and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and organic solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has garnered attention in recent years due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that pyrazolo[4,3-c]quinolines exhibit significant anticancer properties. For instance, a study published in Molecules demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
Antimicrobial Properties
Another area of research focuses on the antimicrobial effects of this compound. A study highlighted its efficacy against several bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial action .
Neuroprotective Effects
The neuroprotective potential of pyrazoloquinolines has also been explored. Research indicates that these compounds may offer protection against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways. In vitro studies have shown that this particular compound can reduce neuronal cell death induced by toxic agents .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High (IC50 values < 10 µM) | |
| Antimicrobial | Effective against resistant strains | |
| Neuroprotective | Significant reduction in cell death |
Table 2: Structure-Activity Relationship
| Compound Variant | Activity Level | Observations |
|---|---|---|
| Base Compound | Moderate | Initial activity observed |
| Methyl Substituted Variant | High | Enhanced potency |
| Fluoro Substituted Variant | Very High | Increased selectivity |
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several derivatives of pyrazolo[4,3-c]quinoline and evaluated their effects on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. This study suggests a potential therapeutic role for this compound in cancer treatment.
Case Study 2: Antimicrobial Resistance
A clinical evaluation was conducted to assess the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The findings revealed that it was effective in inhibiting bacterial growth, providing a promising alternative for treating infections caused by resistant bacteria.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorophenyl groups can enhance its binding affinity and specificity. The pyrazoloquinoline core may interact with active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related pyrazoloquinoline derivatives:
Key Findings from Comparative Studies
Position 3 Substituents: The target’s 3,4-dimethoxyphenyl group provides greater steric bulk and electron density compared to 4-methoxyphenyl () or 4-fluorophenyl (). This bulk may improve binding affinity in receptor pockets but reduce solubility .
Position 8 Substituents :
- Methoxy (target) vs. ethoxy (): Ethoxy groups increase lipophilicity (logP +0.5–1.0), extending half-life but reducing aqueous solubility. Methoxy balances solubility and metabolic stability .
Fluorine’s small size minimizes steric disruption .
Synthetic Accessibility :
- Pd-catalyzed cross-coupling () is a common route for introducing aryl groups at position 3. The target’s 3,4-dimethoxyphenyl group may require optimized conditions due to steric hindrance .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, along with relevant research findings and case studies.
Structural Characteristics
This compound features a complex structure with:
- Dimethoxyphenyl group
- Fluorophenyl group
- Methoxy group
The molecular formula contributes to its potential biological activity through enhanced lipophilicity and π-π stacking interactions due to its rigid and planar framework.
Biological Activity Overview
Research indicates that pyrazolo[4,3-c]quinolines exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anti-inflammatory Activity
-
Mechanism of Action :
- Inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages.
- Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses.
- Research Findings :
Anticancer Activity
-
Cell Line Studies :
- The compound has been evaluated against various cancer cell lines, including HeLa and MCF7.
- Results indicate that it exhibits cytotoxic effects with IC50 values comparable to established anticancer drugs.
-
Mechanism of Action :
- Induction of apoptosis and cell cycle arrest in cancer cells.
- Inhibition of key kinases involved in cancer progression, such as CDK2 and CDK9.
- Case Studies :
Comparative Analysis
To better understand the unique properties of This compound , a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1H-Pyrazolo[4,3-c]quinoline | Pyrazoloquinoline core | Anti-inflammatory | Varies based on substitutions |
| Fluoroquinolone Antibiotics | Fluorinated quinolone core | Antibacterial | Primarily focused on bacterial targets |
| 5-Methyl-1H-pyrazolo[4,3-c]quinoline | Methyl substitution | Anticancer | Different methylation pattern |
Q & A
Q. What are the most effective synthetic routes for constructing the pyrazolo[4,3-c]quinoline core in this compound?
The pyrazolo[4,3-c]quinoline scaffold can be synthesized via cyclocondensation reactions starting from halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (1) is a common starting material for introducing amino or methoxy groups at specific positions. Cyclization with hydrazine derivatives or triazole intermediates under reflux conditions (e.g., DMF at 80–100°C) yields the fused pyrazole ring . Key steps include regioselective substitutions at C-3 and C-8 positions using methoxy and fluorophenyl groups, respectively.
Q. How can NMR spectroscopy be optimized to confirm the regiochemistry of substituents in this compound?
Use 1H-13C HMBC to correlate methoxy protons (δ ~3.8–4.0 ppm) with aromatic carbons. For example, the 8-methoxy group shows coupling with C-8 (δ ~150–160 ppm), while the 3,4-dimethoxyphenyl substituent exhibits cross-peaks with C-3 and C-4 of the quinoline core. Fluorine-19 NMR (δ ~-110 to -120 ppm) confirms the 4-fluorophenyl group’s position .
Q. What methodologies are used to optimize substituent positions for enhanced biological activity?
Systematic SAR studies involve replacing methoxy groups with bulkier alkoxy chains (e.g., ethoxy, isopropoxy) or introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C-3 and C-7. For fluorophenyl modifications, compare para- vs. meta-fluorine placement using Suzuki-Miyaura coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during pyrazole ring formation?
Competing pathways (e.g., 1H-pyrazolo vs. 2H-pyrazolo isomers) are controlled by solvent polarity and catalyst choice . For example, using ferrocenyl-phosphine catalysts in acetonitrile favors the 1H-pyrazolo configuration (85% yield) over 2H isomers. Monitor reaction progress via LC-MS to detect intermediates .
Q. What strategies mitigate low aqueous solubility of this compound without compromising target binding?
Introduce ionizable groups (e.g., tertiary amines) at the 4-fluorophenyl moiety or replace methoxy groups with polar pro-drug motifs (e.g., phosphate esters). Solubility can be quantified using HPLC with a C18 column (ACN/water gradient) and validated via shake-flask method .
Q. How does the 4-fluorophenyl group influence electronic properties and binding to quinoline-targeted enzymes?
Fluorine’s electron-withdrawing effect increases the quinoline core’s electrophilicity, enhancing interactions with catalytic lysine residues (e.g., in kinase targets). DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in LUMO energy compared to non-fluorinated analogs .
Contradictions and Solutions
- vs. : While uses hydrazine for cyclization, employs aryl hydrazines for azetidinone formation. To reconcile, prioritize hydrazine for core synthesis and aryl hydrazines for late-stage functionalization .
- Fluorine Positioning : highlights para-fluorine’s dominance in analogs, but meta-fluorine (e.g., 3-fluoro) may improve solubility. Test both via parallel synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
